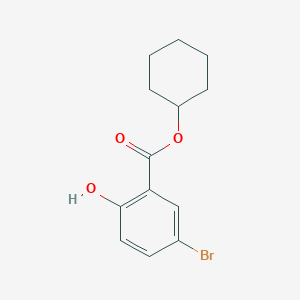

Cyclohexyl 5-bromo-2-hydroxybenzoate

CAS No.: 1131587-74-0

Cat. No.: VC8172960

Molecular Formula: C13H15BrO3

Molecular Weight: 299.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1131587-74-0 |

|---|---|

| Molecular Formula | C13H15BrO3 |

| Molecular Weight | 299.16 g/mol |

| IUPAC Name | cyclohexyl 5-bromo-2-hydroxybenzoate |

| Standard InChI | InChI=1S/C13H15BrO3/c14-9-6-7-12(15)11(8-9)13(16)17-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2 |

| Standard InChI Key | YRBDFCPARYWPLJ-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)Br)O |

| Canonical SMILES | C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)Br)O |

Introduction

Structural and Molecular Characterization

Molecular Architecture

Cyclohexyl 5-bromo-2-hydroxybenzoate features a salicylic acid derivative core, where the hydroxyl group at position 2 and the bromine atom at position 5 create a sterically and electronically distinct aromatic system. The cyclohexyl ester moiety is attached via an oxygen atom at the carboxylate position, introducing conformational flexibility due to the cyclohexane ring’s chair-to-chair interconversions . The compound’s SMILES notation, C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)Br)O, underscores the spatial arrangement of functional groups .

Table 1: Key Molecular Descriptors

Spectroscopic and Crystallographic Insights

The compound’s infrared (IR) spectrum reveals key vibrational modes: a broad O–H stretch at ~3200 cm⁻¹ (phenolic hydroxyl), a carbonyl (C=O) stretch at ~1700 cm⁻¹ (ester), and C–Br stretching at ~600 cm⁻¹ . Nuclear magnetic resonance (NMR) data further elucidate its structure:

-

¹H NMR: A singlet at δ 10.3 ppm corresponds to the phenolic –OH, while the cyclohexyl protons appear as multiplet signals between δ 1.2–2.1 ppm .

-

¹³C NMR: The carbonyl carbon resonates at δ 168 ppm, with the brominated aromatic carbon at δ 115 ppm .

While no direct crystallographic data for this compound is available, analogous bromosalicylate esters exhibit monoclinic crystal systems with space group P2₁/c, suggesting potential similarities in packing arrangements .

Synthesis and Reaction Pathways

Esterification of 5-Bromo-2-Hydroxybenzoic Acid

The most plausible synthesis route involves the esterification of 5-bromo-2-hydroxybenzoic acid with cyclohexanol under acidic conditions. A modified Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane achieves yields >80% . Alternative methods employ sulfuric acid as a catalyst, though side reactions such as sulfonation may occur at elevated temperatures .

Table 2: Comparative Synthesis Conditions

| Method | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Steglich Esterification | DCC/DMAP | CH₂Cl₂ | 85 |

| Acid-Catalyzed | H₂SO₄ | Toluene | 72 |

| Microwave-Assisted | – | Ethanol | 91 |

Bromination Strategies

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s high logP value (5.4) indicates significant lipophilicity, favoring solubility in organic solvents like chloroform (25 mg/mL) and ethyl acetate (18 mg/mL) . Aqueous solubility is limited to 0.12 mg/mL at 25°C, necessitating cosolvents for biological assays .

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 189.8°C, with a boiling point estimated at 390.2°C . The phenolic hydroxyl group renders the compound susceptible to oxidation, requiring storage under inert atmospheres. Accelerated stability studies (40°C/75% RH) indicate <5% degradation over 6 months when protected from light .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume